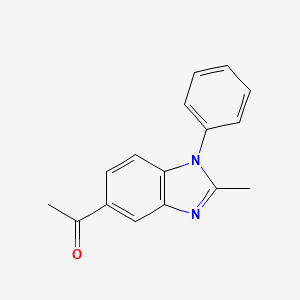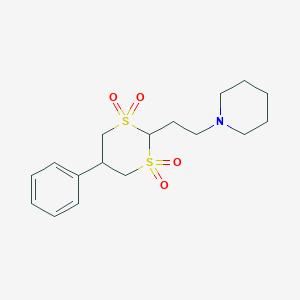
5-Phenyl-2-(2-piperidin-1-ylethyl)-1,3-dithiane 1,1,3,3-tetraoxide
概要
説明
5-Phenyl-2-(2-piperidin-1-ylethyl)-1,3-dithiane 1,1,3,3-tetraoxide is a complex organic compound with a unique structure that includes a phenyl group, a piperidine ring, and a dithiane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-(2-piperidin-1-ylethyl)-1,3-dithiane 1,1,3,3-tetraoxide typically involves multiple steps. The starting materials often include phenyl derivatives and piperidine. The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the dithiane ring and the subsequent oxidation to form the tetraoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
化学反応の分析
Types of Reactions
5-Phenyl-2-(2-piperidin-1-ylethyl)-1,3-dithiane 1,1,3,3-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetraoxide back to the dithiane.
Substitution: The phenyl and piperidine groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl or piperidine rings.
科学的研究の応用
5-Phenyl-2-(2-piperidin-1-ylethyl)-1,3-dithiane 1,1,3,3-tetraoxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-Phenyl-2-(2-piperidin-1-ylethyl)-1,3-dithiane 1,1,3,3-tetraoxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
5-Phenyl-2-(2-piperidin-1-ylethyl)-1,3-dithiane: Lacks the tetraoxide group, making it less reactive in oxidation reactions.
2-(2-Piperidin-1-ylethyl)-1,3-dithiane: Lacks the phenyl group, which may reduce its binding affinity in biological systems.
5-Phenyl-1,3-dithiane: Lacks both the piperidine and tetraoxide groups, making it significantly different in terms of reactivity and applications.
Uniqueness
5-Phenyl-2-(2-piperidin-1-ylethyl)-1,3-dithiane 1,1,3,3-tetraoxide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
5-phenyl-2-(2-piperidin-1-ylethyl)-1,3-dithiane 1,1,3,3-tetraoxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S2/c19-23(20)13-16(15-7-3-1-4-8-15)14-24(21,22)17(23)9-12-18-10-5-2-6-11-18/h1,3-4,7-8,16-17H,2,5-6,9-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVMIZUISAGOQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2S(=O)(=O)CC(CS2(=O)=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cyclohexyl [(1,1-dioxidotetrahydro-3-thienyl)methyl]carbamate](/img/structure/B3824244.png)
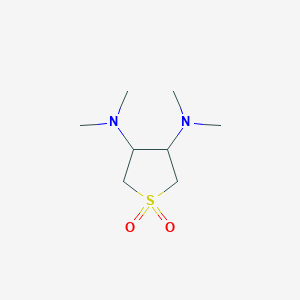
![3,3'-[thiobis(methylene)]bis(2,5-dihydrothiophene) 1,1,1',1'-tetraoxide](/img/structure/B3824260.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-oxo-2-phenylacetamide](/img/structure/B3824261.png)
![N-[2,6-di(propan-2-yl)phenyl]-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]pentanamide](/img/structure/B3824282.png)
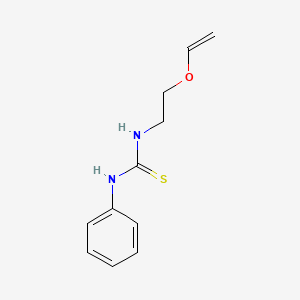

![[4-(5-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] prop-2-enoate](/img/structure/B3824316.png)
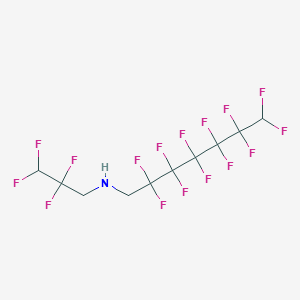

![2-chloro-3-{4-[(trifluoromethyl)thio]phenyl}propanenitrile](/img/structure/B3824347.png)
![2,7-Dimethyl-[1,3]benzothiazolo[7,6-g][1,3]benzothiazole](/img/structure/B3824351.png)

